molecular formula C13H15NO6 B3429840 1-Phenyl-2-nitro-1,3-diacetoxypropane CAS No. 77834-86-7

1-Phenyl-2-nitro-1,3-diacetoxypropane

Cat. No. B3429840
CAS RN: 77834-86-7
M. Wt: 281.26 g/mol
InChI Key: AYBALPYBYZFKDS-UHFFFAOYSA-N
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Description

1-Phenyl-2-nitro-1,3-diacetoxypropane, also known as PNDP, is a nitroalkane compound with the molecular formula C13H15NO6 and a molecular weight of 281.26 . It has several synonyms including 1,3-Propanediol, 2-nitro-1-phenyl-, diacetate (ester), 2-Nitro-1-phenyl-1,3-propanediol diacetate (ester), and 3-(acetyloxy)-2-nitro-1-phenylpropyl acetate .


Molecular Structure Analysis

The molecular structure of 1-Phenyl-2-nitro-1,3-diacetoxypropane consists of a phenyl group attached to a nitro group and two acetoxy groups on a propane backbone .


Physical And Chemical Properties Analysis

1-Phenyl-2-nitro-1,3-diacetoxypropane has a boiling point of 392.3±42.0 °C and a density of 1.246±0.06 g/cm3 . Its pKa value is predicted to be 5.09±0.19 .

Scientific Research Applications

Nitro Compounds in Medicinal Chemistry

Nitro compounds, such as those derived from 1-Phenyl-2-nitro-1,3-diacetoxypropane, play a crucial role in the development of new pharmacological agents. The synthesis and investigation of polyfunctional "hybrid" compounds containing fragments of nitroxyl radicals (NR) in their structure have shown promising results in enhancing biological activity, modifying general toxicity, and increasing selective cytotoxicity for various classes of natural compounds, including anthracycline antibiotics and flavonoids. This research area demonstrates the potential of nitro compounds in creating innovative therapeutic agents (Grigor’ev, Tkacheva, & Morozov, 2014).

Nitro Compounds in Polymer Synthesis

The controlled/living polymerization of renewable vinyl monomers into bio-based polymers has seen significant advancement through the use of nitro compounds. These compounds serve as key intermediates in developing well-defined polymers with high performance from renewable resources. This area of research underscores the versatility of nitro compounds in contributing to sustainable material science (Satoh, 2015).

Environmental Impact and Treatment Technologies

Nitro compounds, including those structurally related to 1-Phenyl-2-nitro-1,3-diacetoxypropane, are also significant in environmental science, particularly concerning their degradation and impact. Advanced oxidation processes (AOPs) are employed to treat water contaminated with various nitro compounds, leading to the elucidation of degradation pathways and the formation of by-products. This research is crucial for understanding and mitigating the environmental impact of nitro compounds and for developing efficient treatment technologies (Qutob, Hussein, Alamry, & Rafatullah, 2022).

Safety And Hazards

While specific safety data for 1-Phenyl-2-nitro-1,3-diacetoxypropane is not available, general precautions for handling similar chemicals include avoiding dust formation, avoiding breathing in mist, gas, or vapors, and using personal protective equipment .

properties

IUPAC Name

(3-acetyloxy-2-nitro-3-phenylpropyl) acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO6/c1-9(15)19-8-12(14(17)18)13(20-10(2)16)11-6-4-3-5-7-11/h3-7,12-13H,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYBALPYBYZFKDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC(C(C1=CC=CC=C1)OC(=O)C)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90872051
Record name Fenitropane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90872051
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Phenyl-2-nitro-1,3-diacetoxypropane

CAS RN

65934-94-3, 77834-86-7
Record name Fenitropane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065934943
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Phenyl-2-nitro-1,3-diacetoxypropane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077834867
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Fenitropane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90872051
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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